molecular formula C20H24O12 B025486 Adicardin CAS No. 103529-94-8

Adicardin

Cat. No. B025486
M. Wt: 456.4 g/mol
InChI Key: SXPBJYHKMRWZNA-ZITSYKRSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The first synthesis of Adicardin was achieved through a series of complex chemical reactions, validated through Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and comparison with the natural product, highlighting its potential for further pharmacological study and application in treating chronic renal failure (Wei Li et al., 2009).

Molecular Structure Analysis

The structural validation of Adicardin and its intermediates during the synthesis process was crucial. Techniques such as MS and NMR played a pivotal role in confirming its molecular structure, which is foundational for understanding its biological activity and potential therapeutic effects.

Chemical Reactions and Properties

Adicardin's synthesis involves intricate chemical reactions, including the formation of dimeric structures and the oxa-Pictet-Spengler reaction to construct pyran rings, showcasing the compound's complex chemistry and the sophistication required in its synthesis process (R. Fernandes & Sandip V Mulay, 2010).

Scientific Research Applications

  • Scientific Field: Medicinal Plant Research
    • Application Summary : Adicardin is a compound found in the ethnomedicinal plant Breonadia salicina, which is used in North Central Nigeria to treat various diseases . The plant is widely used to treat cancer, gastrointestinal illness, fever, headaches, arthritis, diabetes, inflamed wounds, ulcers, respiratory and fungal infections .
    • Methods of Application : The stem bark of the plant was extracted with methanol and the extract was partitioned between dichloromethane and water. The dichloromethane soluble portion was subjected to column chromatography which resulted in the isolation of Adicardin among other compounds .
    • Results or Outcomes : The plant extracts have shown great activities on Bacillus subtilis, Pseudomonas aeruginosa, Shigella sonnei, Escherichia coli and Staphylococcus aureus . The plant extracts also showed high mortality rate on trypanosoma brucei .
  • Scientific Field: Chronic Renal Failure Treatment
    • Application Summary : Adicardin, also known as Apiosylskimmin, is a coumarin isolated from Hydrangea macrophylla. It has been found to have anti-chronic renal failure activity .
    • Results or Outcomes : While the specific results or outcomes are not detailed in the available resources, the anti-chronic renal failure activity of Adicardin suggests it may have potential benefits in treating or managing chronic renal failure .
  • Scientific Field: Traditional Medicine

    • Application Summary : Adicardin is found in the ethnomedicinal plant Breonadia salicina, which is used in North Central Nigeria to treat sleeping sickness and respiratory diseases .
    • Methods of Application : The stem bark of the plant is extracted with methanol and the extract is partitioned between dichloromethane and water. The dichloromethane soluble portion is subjected to column chromatography which results in the isolation of Adicardin .
    • Results or Outcomes : The plant extracts have shown great activities on Bacillus subtilis, Pseudomonas aeruginosa, Shigella sonnei, Escherichia coli and Staphylococcus aureus .

properties

IUPAC Name

7-[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O12/c21-7-20(27)8-29-19(17(20)26)28-6-12-14(23)15(24)16(25)18(32-12)30-10-3-1-9-2-4-13(22)31-11(9)5-10/h1-5,12,14-19,21,23-27H,6-8H2/t12-,14-,15+,16-,17+,18-,19-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXPBJYHKMRWZNA-ZITSYKRSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC4=C(C=C3)C=CC(=O)O4)O)O)O)O)(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC4=C(C=C3)C=CC(=O)O4)O)O)O)O)(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Apiosylskimmin

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